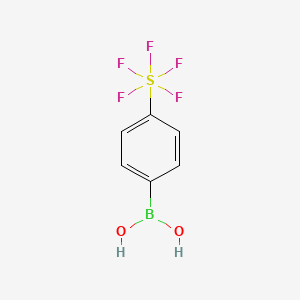
4-(Dihydroxyboryl)phenylpentafluorosulfur(VI)
Vue d'ensemble
Description
4-(Dihydroxyboryl)phenylpentafluorosulfur(VI) is a type of organic compound that has been studied extensively in recent years due to its unique properties and potential applications in a variety of scientific fields. It is a derivative of the fluoro-sulfur family, and has been found to possess a wide range of biological and chemical activities.
Applications De Recherche Scientifique
1. Synthesis of 4-Borono-2-[18F]fluoro-L-phenylalanine
- Methods of Application : The produced [18F]F2 was optimized, and then [18F]FBPA was synthesized. For passivation of the target box, 0.5% F2 was pre-irradiated in argon .
- Results or Outcomes : The mean amount of as-obtained [18F]F2 was 55.0 ± 3.3 GBq and that of as-obtained [18F]CH3COOF was 21.6 ± 1.4 GBq after the bombardment. The radioactivity and the radiochemical yield based on [18F]F2 of [18F]FBPA were 4.72 ± 0.34 GBq and 12.2 ± 0.1%, respectively .
2. Synthesis of [211At]4-astato-L-phenylalanine
- Application Summary : Astatine-211 (211At)-labeled phenylalanine is expected to be a promising agent for targeted alpha-particle therapy for the treatment of patients with glioma .
- Methods of Application : A novel method was developed wherein astatination was realized via the substitution of 211At for a dihydroxyboryl group coupled to phenylalanine .
- Results or Outcomes : [211At]4-astato-L-phenylalanine was obtained as the carrier-free product in aqueous medium in high radiochemical yields (98.1 ± 1.9%, n = 5) .
3. Boron Neutron Capture Therapy (BNCT)
- Application Summary : BNCT is a binary approach that requires two essential components, a neutron and a 10B-enriched drug. Its principles are based on the nuclear reaction that occurs when the stable isotope 10B is irradiated by thermal neutrons to produce high-energy particles and 7Li nuclei, resulting in tumor-selective killing without damage to adjacent normal tissue .
- Methods of Application : The concept of BNCT was first proposed in 1936 by Locher. It is important to enrich the percentage of 10B in compounds used for BNCT to maximize their efficiency .
- Results or Outcomes : 10B-enriched drugs, 4-dihydroxyboryl-phenylalanine (BPA) and Na2[closo-B12H11SH] (BSH), have been approved by the Food and Drug Administration(FDA) for clinical studies .
4. Synthesis of 4-dihydroxyboryl-2-[18F] fluorophenylalanine
- Application Summary : An alternative procedure to produce 4-dihydroxyboryl-2-[18F]fluorophenylalanine ([18F]FBPA) for positron emission tomography studies in boron neutron capture therapy is described .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The specific results or outcomes are not detailed in the source .
5. Synthesis of 10B-labelled diboron(4) reagents
- Application Summary : 10B-labelled diboron(4) reagents are synthesized for boron neutron capture therapy (BNCT), a potentially useful approach to cancer treatment. This requires compounds that are enriched in 10B .
- Methods of Application : The concept of BNCT was first proposed in 1936 by Locher. It is a binary approach that requires two essential components, a neutron and a 10B-enriched drug .
- Results or Outcomes : 10B-enriched drugs, 4-dihydroxyboryl-phenylalanine (BPA) and Na2[closo-B12H11SH] (BSH), have been approved by the Food and Drug Administration(FDA) for clinical studies .
6. Improved Stability and Practicality for Synthesis of 4-Borono-2-[18F]fluoro-l-phenylalanine
- Application Summary : This compound is synthesized with [18F]F2, produced using the 18O(p, n)18F reaction, for increasing radioactivity .
- Methods of Application : The produced [18F]F2 was optimized, and then [18F]FBPA was synthesized. For passivation of the target box, 0.5% F2 was pre-irradiated in argon .
- Results or Outcomes : The mean amount of as-obtained [18F]F2 was 55.0 ± 3.3 GBq and that of as-obtained [18F]CH3COOF was 21.6 ± 1.4 GBq after the bombardment .
Propriétés
IUPAC Name |
[4-(pentafluoro-λ6-sulfanyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BF5O2S/c8-15(9,10,11,12)6-3-1-5(2-4-6)7(13)14/h1-4,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCJOBVXWUWODSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(F)(F)(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BF5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Dihydroxyboryl)phenylpentafluorosulfur(VI) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



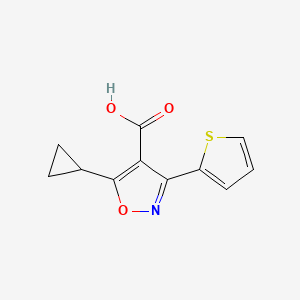
![Methyl 1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B1434380.png)
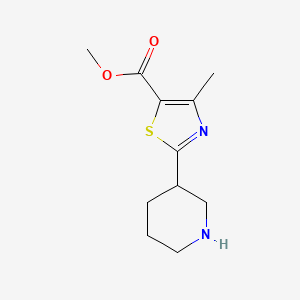
![6-methyl-3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1434385.png)
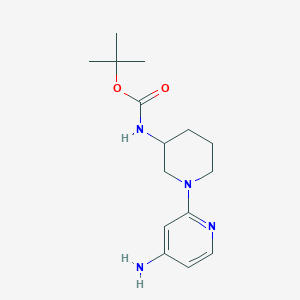
![2-(cyclopropylmethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B1434388.png)
![N,N-diethyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-amine](/img/structure/B1434389.png)
![N-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-amine](/img/structure/B1434391.png)
![4-(1,4-Diazepan-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B1434392.png)
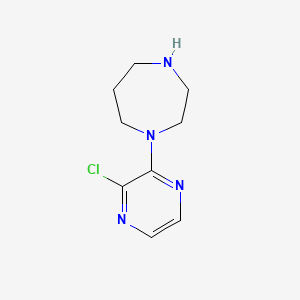
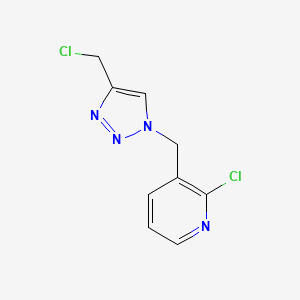
![6-chloro-3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1434395.png)
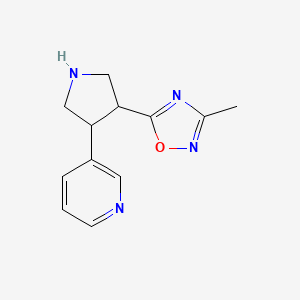
![(3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine dihydrochloride](/img/structure/B1434402.png)